1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,7-Dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimido[2,1-f]purine core, followed by the introduction of the nonyl and methylphenyl groups through alkylation and arylation reactions. Common reagents used in these steps include alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different substituents.
Scientific Research Applications
1,7-Dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[2,1-f]purine derivatives with different substituents. Examples include:
- 1,7-Dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 1,7-Dimethyl-9-phenyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H37N5O2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-16-29-24(32)22-23(28(4)26(29)33)27-25-30(17-20(3)18-31(22)25)21-14-12-19(2)13-15-21/h12-15,20H,5-11,16-18H2,1-4H3 |
InChI Key |
ZYDCSWUOGYPQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)C)N(C1=O)C |
Origin of Product |
United States |
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